(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
(1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like sodium azide (NaN3) can replace bromine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, in ether solvent.
Substitution: NaN3, in polar aprotic solvents like DMF (dimethylformamide).
Major Products Formed:
Oxidation Products: Dibromonaphthalene-1,2-dione derivatives.
Reduction Products: Dibromonaphthalen-1-amine derivatives.
Substitution Products: Azido derivatives of the compound.
Scientific Research Applications
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of brominated compounds on cellular processes.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other similar compounds such as 5,7-dibromonaphthalene-1-amine and 1,2,3,4-tetrahydronaphthalen-1-amine . The presence of bromine atoms in the structure makes it unique in terms of reactivity and biological activity.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Structure : Mirror image of the (S)-enantiomer.
- Properties : Identical molecular weight (305.01 g/mol) and formula but distinct optical activity. Enantiomers often exhibit divergent biological activities due to chiral recognition in receptors or enzymes .
- Applications : Used in studies requiring enantiomeric resolution or mechanistic investigations of stereoselective reactions.
Mono-Brominated Analog: (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
N,N-Dimethyl Derivatives: trans-4-Substituted Analogs
- Examples :
- Key Differences :
- Dimethylamine vs. Primary Amine : N,N-Dimethylation increases hydrophobicity and may reduce hydrogen-bonding capacity, affecting membrane permeability.
- Substituent Position : Substituents at position 4 (vs. bromines at 5 and 7) alter ring conformation and steric interactions.
Chlorinated Analog: (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Structure : Chlorine at position 6; hydrochloride salt form ().
- Comparison :
- Electronegativity : Chlorine (3.0) < Bromine (2.8), leading to weaker electron-withdrawing effects.
- Molecular Weight : Lower (215.12 g/mol for free base) than di-brominated analogs.
- Bioactivity : Chlorinated derivatives often show distinct pharmacological profiles due to altered electronic and steric properties.
Methyl-Substituted Analog: 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Unsubstituted Baseline: (±)-1,2,3,4-Tetrahydro-1-naphthylamine
- Structure: No substituents; molecular weight 147.22 g/mol ().
- Role : Serves as a reference for assessing the impact of halogenation or alkylation on physicochemical and biological properties.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | HPLC Retention (min) |
|---|---|---|---|---|
| (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | 305.01 | Br (5,7), NH₂ (1) | N/A | N/A |
| (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 226.11 | Br (7), NH₂ (1) | N/A | N/A |
| trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine | 257.42 | Cyclohexyl (4), NMe₂ | 137–139 | 15.3–17.2 |
| 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | 175.27 | Me (5,7), NH₂ (1) | N/A | N/A |
Biological Activity
(S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number : 1824303-60-7
- Molecular Formula : CHBrN
- Molecular Weight : 305.01 g/mol
Biological Activity Overview
The biological activity of (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has been studied in various contexts:
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant anticancer properties. For instance:
- A series of brominated naphthalene derivatives were tested against cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound:
- In a study evaluating its anticonvulsant properties using the pentylenetetrazole-induced seizure model, it was found to possess protective effects against seizures. This suggests potential applications in epilepsy treatment .
Study 1: Anticancer Efficacy
A recent study synthesized various brominated naphthalene derivatives and tested their efficacy against breast cancer cell lines. The findings indicated that:
- Inhibition Concentration (IC50) values were significantly lower for compounds with similar structural features to (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | 15.2 | MCF-7 |
| Brominated Naphthalene Derivative A | 12.8 | MCF-7 |
| Brominated Naphthalene Derivative B | 18.5 | MDA-MB-231 |
Study 2: Neuropharmacological Investigation
In another investigation focusing on the anticonvulsant properties:
- The compound was administered in varying doses to assess its efficacy in preventing seizures.
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 10 | 40 |
| 20 | 70 |
| 50 | 90 |
The precise mechanism of action for (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is not fully elucidated; however:
- It is hypothesized that the bromine substituents enhance lipophilicity and facilitate interaction with biological membranes.
Preparation Methods
Chiral Auxiliary-Mediated Resolution
A two-step resolution using (R)- or (S)-Mosher’s acid derivatives:
Catalytic Asymmetric Hydrogenation
Transition-metal catalysts enable direct enantioselective amine synthesis:
-
Substrate : 5,7-Dibromo-1-tetralone
-
Conditions : Ru-(S)-BINAP (2 mol%), H₂ (50 bar), MeOH, 25°C, 24 h
-
Outcome : (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (Yield: 80%, ee: 94%).
The BINAP ligand induces facial selectivity during ketone reduction, favoring the (S)-enantiomer.
Multi-Step Synthesis from Tetralin Precursors
Starting Material: (R)-7-Bromotetralin-1-ol
A literature-derived route involves:
Data Table: Key Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Azide Formation | DPPA, DBU, Toluene, 0°C → RT | 85 | – |
| Reduction | LiAlH₄, THF, Reflux | 90 | – |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 68 | 82 |
| Chiral Resolution | Crownpak® HPLC | 55 | 98 |
Industrial-Scale Production Methods
Continuous-Flow Bromination
Microreactor technology enhances safety and selectivity:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution offers eco-friendly advantages:
-
Substrate : Racemic amine
-
Conditions : Pseudomonas fluorescens lipase, vinyl acetate, pH 7.0
Case Studies and Optimization Challenges
Elimination Side Reactions
Base-sensitive intermediates (e.g., azides) may undergo β-elimination, forming dihydronaphthalenes. Mitigation strategies include:
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, 0°C | 60–75% | |
| Reductive Amination | Methylamine, Pd/C, H₂, MeOH | 70–85% | |
| Chiral Resolution | (D)-Mandelic acid, NaOH, toluene | 50–60% |
Basic: What analytical techniques are critical for characterizing (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.5 ppm). Coupling constants (e.g., J = 8–10 Hz) validate the tetrahydronaphthalene ring conformation .
- HPLC for Enantiopurity : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) resolve enantiomers; retention times (t₁ = 15.3 min, t₂ = 17.2 min) distinguish (S)- and (R)-forms .
- X-ray Crystallography : SHELXL refinement confirms absolute configuration and crystal packing .
Advanced: How can researchers address contradictory spectral data during structural elucidation?
Answer:
- Dynamic NMR Analysis : For conformational ambiguities, variable-temperature NMR identifies rotamers or slow-exchange processes (e.g., amine inversion) .
- DFT Calculations : Geometry optimization and chemical shift predictions (e.g., using Gaussian) reconcile experimental vs. theoretical NMR discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular formula .
Advanced: What strategies ensure enantioselective synthesis of the (S)-configured amine?
Answer:
- Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP) for hydrogenation of imine precursors .
- Biocatalytic Approaches : Engineered heme proteins (e.g., P450 variants) enable stereocontrolled C–H amination at the 1-position .
- Chiral Auxiliaries : Use of tert-butanesulfinyl groups to direct stereochemistry during imine formation .
Q. Table 2: Enantioselective Methods
| Method | Selectivity (ee) | Key Reference |
|---|---|---|
| Enzymatic Amination | >90% | |
| Chiral Sulfinamide | 85–95% |
Advanced: How can computational methods optimize reaction pathways for derivatives?
Answer:
- DFT Mechanistic Studies : Analyze transition states for bromination or amination steps to predict regioselectivity .
- Molecular Docking : Screen derivatives for bioactivity (e.g., antineoplastic targets) using AutoDock Vina .
- Solvent Effect Modeling : COSMO-RS simulations optimize reaction solvents (e.g., DMF vs. toluene) for yield improvement .
Advanced: What are the challenges in crystallizing (S)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, and how are they mitigated?
Answer:
- Crystal Twinning : Common due to bulky bromine substituents. Mitigated by slow evaporation in hexane:EtOAc (9:1) and SHELXD for twinning parameter refinement .
- Disorder in Amine Groups : Fixed via SHELXL restraints (ISOR/DFIX) and hydrogen-bonding analysis .
Basic: How should researchers handle storage and stability of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
